2-Methoxyethyl 2-sulfanylacetate
Description
Properties
IUPAC Name |
2-methoxyethyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-7-2-3-8-5(6)4-9/h9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYOMNAKWIRZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
165747-32-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-mercaptoacetyl)-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165747-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70337370 | |
| Record name | METHOXYETHYL THIOGLYCOLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19788-48-8 | |
| Record name | METHOXYETHYL THIOGLYCOLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Methoxyethyl 2 Sulfanylacetate and Its Derivatives
Esterification Reactions in the Synthesis of Sulfanylacetates
Esterification is a cornerstone reaction for the synthesis of sulfanylacetates. This process typically involves the reaction of a thiol-containing carboxylic acid (a mercapto-acid) with an alcohol, or a carboxylic acid with a mercapto-alcohol. For 2-Methoxyethyl 2-sulfanylacetate, the most direct route is the esterification of thioglycolic acid with 2-methoxyethanol (B45455).
Acid-catalyzed esterification, often a Fischer-type reaction, is a common and direct method for preparing thioesters like this compound. The general mechanism involves the protonation of the carboxylic acid (thioglycolic acid) by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol (2-methoxyethanol) then acts as a nucleophile, attacking the activated carbonyl group. Subsequent dehydration leads to the formation of the ester.
The reaction for this compound is analogous to the well-documented synthesis of other alkyl thioglycolates, such as ethyl mercaptoacetate, which is prepared by reacting thioglycolic acid with ethanol. chemicalbook.com The process for preparing thioglycolic acid alkyl esters involves heating a mixture of thioglycolic acid, the corresponding alcohol, and an acid catalyst, while removing the water formed during the reaction to drive the equilibrium toward the product side. google.com
The choice of catalyst and the specific reaction conditions are critical for optimizing the yield and purity of the resulting sulfanylacetate.
Catalysts:
Mineral Acids: Strong mineral acids like sulfuric acid (H₂SO₄) are frequently used as catalysts in the synthesis of thioglycolate esters. chemicalbook.com
Organic Acids: p-Toluenesulfonic acid (p-TSA) is another effective catalyst, often used in the synthesis of mercaptoethyl esters. chemicalbook.comresearchgate.net
Solid Acid Catalysts: To simplify purification and minimize waste, solid acid catalysts are employed. These include acidic ion-exchange resins (e.g., Amberlyst A-15) and sulfated zirconia (SZ). google.comresearchgate.net Sulfated zirconia has demonstrated high catalytic activity in esterification reactions, attributed to the presence of strong Brønsted and Lewis acid sites on its surface. researchgate.netmdpi.comresearchgate.net The use of a solid acid catalyst allows for easy separation from the reaction mixture by simple filtration. google.com
Reaction Conditions:
Temperature: Reactions are typically conducted at elevated temperatures, often at the reflux temperature of the reaction mixture, to increase the reaction rate. chemicalbook.comgoogle.com
Water Removal: Since esterification is a reversible reaction, the continuous removal of water is essential to shift the equilibrium towards the formation of the ester and achieve high yields. google.com This is commonly accomplished through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like cyclohexane (B81311) or by performing the reaction under vacuum. researchgate.netgoogle.com
Reactant Stoichiometry: Using an excess of one reactant, typically the alcohol (2-methoxyethanol), can also help drive the reaction to completion. google.com
The following table summarizes various catalytic systems and conditions used in the synthesis of related esters.
| Catalyst | Reactants | Conditions | Yield | Reference |
| Sulfuric Acid | Thioglycolic Acid, Ethanol | Reflux, 24h | - | |
| Magnesium Perchlorate (B79767) | Thioglycolic Acid, Ethanol | Reflux with cyclohexane (water carrier) | 98% | google.com |
| p-Toluenesulfonic Acid | Methacrylic Acid, 2-Mercaptoethanol | Vacuum distillation | 75-85% | researchgate.net |
| Amberlyst A-15 (Acidic Ion Exchanger) | Thioglycolic Acid, 2-Ethylhexanol | 60-150°C, reduced pressure | - | google.com |
| Sulfated Zirconia | Myristic Acid, Methanol (B129727) | 60°C, 5h | 98% | researchgate.net |
The synthesis of this compound can be compared with that of structurally similar thioesters to understand the nuances of the reaction.
Ethyl Mercaptoacetate: Synthesized from thioglycolic acid and ethanol. cymitquimica.com The thiol (-SH) group is part of the acid moiety. The reaction is a straightforward esterification where the primary concern is driving the reaction to completion. Catalysts like sulfuric acid or magnesium perchlorate are effective. google.com
2-Mercaptoethyl Acetate: Synthesized from acetic acid and 2-mercaptoethanol. guidechem.com In this case, the thiol group is on the alcohol component. A key challenge is preventing side reactions, such as the formation of dithioesters or oxidation of the thiol group.
The synthesis of this compound (from thioglycolic acid and 2-methoxyethanol) is more analogous to the synthesis of ethyl mercaptoacetate. The primary reactive sites are the carboxylic acid and the alcohol, with the thiol group being less involved in the main esterification reaction, although it is susceptible to oxidation and requires protection by an inert atmosphere. fishersci.fi
| Compound | Carboxylic Acid Component | Alcohol/Thiol Component | Key Synthetic Feature |
| This compound | Thioglycolic Acid | 2-Methoxyethanol | Fischer esterification; requires water removal. |
| Ethyl Mercaptoacetate | Thioglycolic Acid | Ethanol | Standard Fischer esterification. |
| 2-Mercaptoethyl Acetate | Acetic Acid | 2-Mercaptoethanol | Thiol group is on the alcohol; potential for side reactions at the sulfur atom. guidechem.comscispace.com |
Multi-Step Organic Synthesis Pathways
For more complex derivatives or when direct esterification is not feasible, multi-step pathways are employed. These strategies allow for the precise construction of the target molecule by incorporating the necessary functional moieties in a controlled sequence.
Constructing the this compound framework involves the strategic introduction of its two key components: the sulfanylacetate (thioester) group and the methoxyethyl group.
Incorporation of the Thiol Moiety: Thiol groups can be introduced using a nucleophilic substitution (S_N2) reaction, where a hydrosulfide (B80085) anion (SH⁻) displaces a leaving group (e.g., a halide) on a suitable substrate. youtube.comyoutube.com For synthesizing the thioglycolic acid precursor, chloroacetic acid can be reacted with sodium hydrosulfide.
Incorporation of the Methoxyethyl Moiety: The methoxyethyl group is a common structural motif in various molecules. Its synthesis often starts from a precursor like 2-methoxyethanol, which is commercially available. In more complex syntheses, such as the preparation of 4-(2-methoxyethyl)phenol, a key intermediate for the drug metoprolol, the methoxyethyl group is built onto a phenolic ring through a series of reactions including acylation and reduction. ias.ac.in
A multi-step pathway to this compound could involve first synthesizing an activated derivative of thioglycolic acid (like an acid chloride) and then reacting it with 2-methoxyethanol. Alternatively, 2-methoxyethyl chloroacetate (B1199739) could be synthesized and subsequently reacted with a sulfur nucleophile to form the thioester.
Creating complex derivatives of this compound involves further reactions to modify the core structure. Modern synthetic methods offer a range of strategies for this purpose.
C-H Functionalization: This advanced strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-sulfur (C-S) bond, which can shorten reaction sequences and reduce waste. pku.edu.cn Transition metals like palladium, rhodium, and copper are often used to catalyze these reactions, enabling the formation of complex thioethers and other organosulfur compounds. pku.edu.cn
Thiophosphonium Salts: A recently developed method involves the creation of thiophosphonium salts from thiols and aldehydes. chemrxiv.orgnih.goviucc.ac.ilchemrxiv.org These salts serve as versatile building blocks that can be further functionalized to create a diverse range of thioethers, thioesters, and dithioesters in high yields. chemrxiv.orgnih.goviucc.ac.il This divergent approach allows for the efficient synthesis of various derivatives from a common intermediate.
Reactions at the Sulfur Atom: The thiol group in sulfanylacetates or their precursors can be oxidized to form disulfide bridges, a reaction of biological significance in protein structures involving cysteine residues. youtube.comrsc.org This reactivity can be harnessed to create dimeric derivatives.
These advanced strategies provide powerful tools for medicinal chemists and material scientists to generate novel derivatives of this compound with tailored properties.
Green Chemistry Approaches to Sulfanylacetate Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thioesters, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant safety and environmental advantages over traditional organic solvents. Several methods for the synthesis of thioesters, analogous to this compound, have been developed to proceed in aqueous media.
One notable "on-water" approach involves the copper-catalyzed coupling of aldehydes and thiols. rsc.org This method allows for the formation of a C-S bond in water without the need for a surfactant. rsc.org The reaction tolerates a wide range of functional groups, including those that are electron-donating or electron-withdrawing, making it a versatile strategy for synthesizing various thioesters. acs.org Both aryl and alkyl aldehydes can be effectively coupled with aryl and alkyl thiols to produce the corresponding thioesters in moderate to good yields. rsc.org
Another green "on-water" method is the iron-catalyzed coupling of thiols with aldehydes, using tert-butyl hydroperoxide (TBHP) as an oxidant. acs.org This system is also compatible with numerous functional groups and utilizes water as the solvent in most cases, presenting an environmentally benign alternative to conventional methods. acs.org
A highly efficient synthesis of thioesters has also been reported through the direct reaction of tertiary thioamides and alkyl halides in water. rsc.org This reaction is facilitated by catalytic amounts of sodium iodide (NaI), hexadecyltrimethylammonium bromide (HTAB), and 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org The process involves the S-alkylation of the thioamide followed by hydrolysis to yield the thioester, often in excellent yields. rsc.org
These "on-water" techniques demonstrate a significant step towards more sustainable chemical manufacturing by minimizing the reliance on volatile and often toxic organic solvents.
Photocatalysis has emerged as a powerful tool in green chemistry, utilizing light energy to drive chemical reactions under mild conditions. Several photocatalytic methods have been developed for the synthesis of thioesters.
One such method involves the photocatalytic oxidative radical addition of thioic acids to alkenes to produce α-keto thioesters. acs.org This approach is notable for its use of thioxanthone as an inexpensive organic photocatalyst, oxygen (O2) as a green oxidant, and visible light as a sustainable energy source. The primary byproduct of this reaction is water, further enhancing its green credentials. acs.org
Another innovative photocatalytic approach enables the synthesis of thioesters from readily available carboxylic acids and odorless disulfides. organic-chemistry.org This method employs a phosphoranyl radical-mediated fragmentation to generate acyl radicals, allowing for the incorporation of both sulfur atoms from the disulfide into the final product. organic-chemistry.org This process can be adapted for continuous-flow reactors, which facilitates rapid, gram-scale synthesis. organic-chemistry.org
The direct synthesis of thioesters from carboxylic acids and aryl halides has also been achieved through a thiol-free photochemical method. This strategy uses 1,1,3,3-tetramethylthiourea, which acts as both a sulfur source and a reductant upon excitation by purple light, to activate the aryl halide. wikipedia.org
The table below summarizes key aspects of these photocatalytic methods.
| Photocatalytic Method | Reactants | Catalyst/Conditions | Key Advantages |
| Oxidative Radical Addition | Thioic Acids, Alkenes | Thioxanthone, O2, Visible Light | Uses green oxidant and sustainable energy source. |
| Phosphoranyl Radical-Mediated Fragmentation | Carboxylic Acids, Disulfides | Organic Photocatalyst, Light | Utilizes odorless sulfur source, suitable for flow chemistry. |
| Thiol-Free Synthesis | Carboxylic Acids, Aryl Halides | 1,1,3,3-tetramethylthiourea, Purple Light | Avoids the use of odorous thiols. |
These photocatalytic strategies offer mild and efficient pathways to thioesters, often with high atom economy and reduced waste generation compared to traditional thermal methods.
Industrial Production Considerations and Optimization
The industrial-scale synthesis of sulfanylacetates like this compound requires robust, scalable, and cost-effective processes. Key considerations include the choice of synthetic route, catalyst systems, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
For the large-scale production of thioglycolate esters, a common industrial route is the esterification of thioglycolic acid with the corresponding alcohol. In the case of this compound, this would involve the reaction of thioglycolic acid with 2-methoxyethanol.
A typical industrial process for a similar compound, isooctyl thioglycolate, involves the synthesis of mercaptoacetic acid (thioglycolic acid) from sodium chloroacetate and sodium thiosulfate, followed by extraction and esterification with isooctyl alcohol. researchgate.net A solid superacid catalyst is often employed in the synthesis of the intermediate Bunte salt. researchgate.net The esterification can be performed using the alcohol as an extraction agent for the thioglycolic acid from an aqueous solution, followed by catalytic esterification. researchgate.net
Another method for producing methyl thioglycolate involves the direct esterification of thioglycolic acid with methanol using an activator like a p-toluenesulfonic acid methanol solution. google.com The reaction is driven to completion by heating, and the product is purified by separatory distillation. google.com
The table below outlines a general industrial production scheme for a thioglycolate ester.
| Step | Description | Key Parameters |
| 1. Thioglycolic Acid Synthesis | Production of thioglycolic acid, often from chloroacetic acid and a sulfur source. | Purity of reactants, reaction temperature, and pressure. |
| 2. Esterification | Reaction of thioglycolic acid with the desired alcohol (e.g., 2-methoxyethanol) in the presence of a catalyst. | Molar ratio of reactants, catalyst type and loading, reaction temperature, and removal of water byproduct. |
| 3. Purification | Separation of the final product from unreacted starting materials, catalyst, and byproducts, typically through distillation. | Vacuum conditions, temperature, and column efficiency. |
The choice of catalyst is critical for optimizing the industrial synthesis of thioglycolate esters. Acid catalysts are commonly used to promote the esterification reaction.
In the production of thioglycolic acid alkyl esters, acid ion exchangers such as Amberlyst A-15 have been employed. google.com An advantage of using a solid-phase catalyst is the ease of separation from the reaction mixture, which can simplify the purification process. google.com The process often involves heating the reaction mixture at its boiling point and removing the water formed azeotropically. google.com Following the reaction, the product mixture can be passed over a basic ion exchanger to neutralize any remaining acid catalyst. google.com
For the synthesis of isooctyl thioglycolate, solid superacids have been used as catalysts. researchgate.net The optimal conditions reported for this process include a specific molar ratio of alcohol to thioglycolic acid (2.2:1.0), a catalyst concentration of 0.6% of the total reactant mass, and a reaction temperature of 120-130°C, achieving an esterification rate of over 99%. researchgate.net
The selection of an appropriate catalyst system is a key factor in achieving high conversion rates, minimizing side reactions, and ensuring the economic viability of the large-scale production of sulfanylacetates.
Chemical Reactivity and Mechanistic Investigations of 2 Methoxyethyl 2 Sulfanylacetate
Nucleophilic Reactivity of the Thiol Group
The thiol group in 2-Methoxyethyl 2-sulfanylacetate is a potent nucleophile due to the polarizability of the sulfur atom and the relatively weak S-H bond. This nucleophilicity is central to several important classes of reactions.
Thiol-ene "click" chemistry is a powerful and efficient method for forming carbon-sulfur bonds through the addition of a thiol across a carbon-carbon double bond (an ene). This reaction can proceed via either a radical-mediated or a nucleophilic pathway, offering a high degree of control, stereoselectivity, and high yields under mild conditions.
The reaction is prized for its simplicity and can often be initiated by light (photochemical initiation) or a suitable catalyst. In the context of this compound, the thiol group can readily react with various ene-containing molecules. This process is particularly valuable in polymer and materials science for the synthesis of functional polymers and hydrogels. For instance, thiol-functionalized polymers can be cross-linked with molecules containing multiple ene groups to form complex three-dimensional networks. archive.orgscbt.com
The general mechanism for the radical-initiated thiol-ene reaction involves three main steps:
Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol.
Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and creating the thioether product.
Termination: Two radicals combine to terminate the chain reaction.
Alternatively, the reaction can proceed via a nucleophilic Michael addition if the ene is part of an electron-deficient system, such as an α,β-unsaturated carbonyl compound. In this case, a base is typically used to deprotonate the thiol, forming a thiolate anion which then acts as the nucleophile.
Table 1: Mechanistic Pathways in Thiol-Ene Click Chemistry
| Characteristic | Radical-Mediated Pathway | Nucleophilic (Michael Addition) Pathway |
| Initiation | Photochemical or thermal initiators (e.g., AIBN, DMPA) | Base (e.g., triethylamine, phosphines) |
| Alkene Substrate | Electron-rich or electron-neutral alkenes | Electron-deficient alkenes (e.g., acrylates, maleimides) |
| Addition | Anti-Markovnikov | Conjugate (1,4-) addition |
| Byproducts | Minimal to none | Minimal to none |
| Reaction Conditions | Often UV irradiation or elevated temperature | Typically room temperature |
The thiol group of this compound can act as a nucleophile in substitution reactions, displacing a leaving group on an alkyl or acyl halide. This is a fundamental reaction for the formation of thioethers. The reaction typically proceeds via an SN2 mechanism, especially with primary and secondary alkyl halides, which involves a backside attack on the electrophilic carbon, leading to inversion of stereochemistry if the carbon is chiral. europa.eu
The reactivity in SN2 reactions is influenced by several factors, including the nature of the alkyl halide (methyl > primary > secondary), the leaving group ability (I > Br > Cl > F), and the solvent. Polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophile, thus enhancing the nucleophilicity of the thiol. Given that the thiol in this compound is a relatively weak base, competing elimination reactions (E2) are less of a concern compared to reactions with stronger, more basic nucleophiles like alkoxides.
Thioaminals (or N,S-acetals) are compounds containing a carbon atom bonded to both a nitrogen and a sulfur atom. These can be synthesized through the reaction of a thiol with an iminium ion, which can be generated in situ from an aldehyde and a secondary amine. It is plausible that this compound could participate in such a reaction. archive.org
A proposed pathway for the formation of a thioaminal from this compound would involve the condensation of an aldehyde with an amine to form an iminium ion. The nucleophilic thiol group of this compound would then attack the electrophilic carbon of the iminium ion to yield the thioaminal product. This type of multi-component reaction is often efficient and can be performed in aqueous media, highlighting its potential in green chemistry. scbt.comarchive.org
Electrophilic Nature of the Ester Moiety
The ester functional group in this compound contains an electrophilic carbonyl carbon. This allows the molecule to undergo reactions where it is attacked by nucleophiles, leading to cleavage of the acyl-oxygen bond.
The ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield thioglycolic acid and 2-methoxyethanol (B45455). This reaction is essentially the reverse of the esterification used to synthesize the compound.
Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release 2-methoxyethanol and the protonated thioglycolic acid.
Base-catalyzed hydrolysis (saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the 2-methoxyethoxide anion, which subsequently deprotonates the newly formed thioglycolic acid. This final acid-base step is irreversible and drives the reaction to completion.
The kinetics of thiolester hydrolysis have been studied, and it is known that both pH and temperature significantly influence the rate of reaction. archive.orgchemicalbook.com In some synthetic contexts, the 2-methoxyethyl ester could potentially function as a protecting group for the carboxylic acid of thioglycolic acid, which can be removed under specific hydrolytic conditions when desired.
Table 2: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed (Saponification) Hydrolysis |
| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |
| Mechanism | Reversible equilibrium | Irreversible |
| Nucleophile | Water (weak) | Hydroxide ion (strong) |
| Intermediate | Protonated tetrahedral intermediate | Tetrahedral alkoxide intermediate |
| Product | Carboxylic acid + Alcohol | Carboxylate salt + Alcohol |
Thiolesters, such as this compound, can function as acylating agents. The 2-methoxyethanethiolate group is a better leaving group than an alkoxide, making thiolesters more reactive towards nucleophiles than their corresponding oxygen-based esters. This enhanced reactivity allows them to acylate primary and secondary amines to form amides under relatively mild conditions. nih.gov
The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the thiolester. This forms a tetrahedral intermediate which then collapses, expelling the thiolate leaving group to yield the stable amide product. This reaction is synthetically useful as it provides an alternative to the use of more reactive and often less selective acyl chlorides or anhydrides. nih.gov
Radical Reactions Involving Sulfanylacetate
The sulfanylacetate functional group is an active participant in radical chemistry, primarily through the generation and subsequent reactions of thiyl radicals. These highly reactive intermediates are central to various chemical transformations.
Generation and Behavior of Thiyl Radicals
Thiyl radicals (RS•) are sulfur-centered radicals that can be generated from precursors like this compound. Common methods for their generation include hydrogen atom abstraction from the corresponding thiol (should it be formed via hydrolysis) or homolytic cleavage of the carbon-sulfur bond, often induced by light or other radical initiators. princeton.eduresearchgate.net Once formed, the thiyl radical derived from the sulfanylacetate is a versatile reactive species.
The primary behaviors of these radicals include:
Hydrogen Abstraction: Thiyl radicals can abstract hydrogen atoms from other molecules, propagating a radical chain reaction.
Addition Reactions: They readily add across carbon-carbon double and triple bonds, a key step in many organic syntheses. princeton.edu
Electron Transfer: They can participate in single-electron transfer (SET) processes, acting as either an oxidant or a reductant depending on the reaction partner. nih.gov
The stability and reactivity of the thiyl radical are influenced by the substituents. For the radical derived from this compound, the adjacent ester group can influence its electronic properties.
| Generation Method | Description | Key Reactions |
|---|---|---|
| Hydrogen Atom Abstraction | An initiator radical (e.g., from AIBN) abstracts a hydrogen atom from a thiol (RSH). princeton.edu | Chain propagation, Hydrogen Atom Transfer (HAT) |
| One-Electron Oxidation | Oxidation of a thiol by reagents like Mn(OAc)₃ or via photochemical processes. princeton.edu | Electron transfer, reaction with oxygen nih.gov |
| Homolytic Cleavage | Cleavage of S-S bonds in disulfides or C-S bonds in thioethers, often by light (photolysis) or heat (thermolysis). researchgate.netnih.gov | Addition to alkenes/alkynes, isomerization princeton.edunih.gov |
Photoinduced Radical Processes
The carbon-sulfur bond in thioethers can be susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light, leading to the formation of a thiyl radical and a carbon-centered radical. nih.govnih.gov For this compound, this photo-cleavage would generate a 2-methoxyethyl radical and a sulfanylacetate-derived radical. Naphthacyl-derived thioethers have been specifically studied as photo-triggered precursors for thiyl radicals, demonstrating that this pathway is efficient for generating these reactive species under light, including sunlight. nih.gov
The process can be summarized as:
Photoexcitation: The molecule absorbs a photon, promoting it to an excited state.
Homolysis: The excited molecule undergoes homolytic cleavage of the C–S bond.
Radical Reactions: The resulting thiyl and carbon-centered radicals engage in subsequent reactions, such as hydrogen abstraction, fragmentation, or intermolecular addition.
These photoinduced processes are significant in contexts such as photopolymerization, where thiyl radicals can initiate the polymerization of monomers, and in the degradation of materials. researchgate.net The presence of a chromophore within the molecule can enhance the efficiency of light absorption and subsequent radical generation.
Intermolecular Radical Reactions and Fragmentation
Once generated, the thiyl radical from this compound can engage in various intermolecular reactions. A prominent example is the addition to unsaturated C=C bonds, which proceeds via a reversible chain mechanism and can lead to the cis-trans isomerization of alkenes. nih.gov This process is thermodynamically driven towards the more stable trans isomer.
Fragmentation is another potential pathway for radicals derived from this compound. Beta-sulfanyl radicals, for instance, are known to undergo fragmentation. princeton.edu Depending on the specific radical formed (either on the sulfur or the carbon backbone), different fragmentation patterns could emerge, potentially leading to the cleavage of the ester or ether linkages within the this compound structure. The stability of the resulting fragments, which include smaller radicals and stable neutral molecules, is a key driving force for these reactions.
Coordination Chemistry and Ligand Properties
The structure of this compound contains multiple heteroatoms (sulfur and oxygen) that can act as donor atoms, allowing it to function as a ligand in coordination complexes with various metal ions.
Chelation Behavior of the Ester and Thiol Groups
As a thioether, the sulfur atom in this compound possesses a lone pair of electrons available for coordination to a metal center. Furthermore, the oxygen atoms of the ester carbonyl group and the ether linkage can also act as potential donor sites. This multi-dentate character allows the molecule to act as a chelating ligand, binding to a single metal center through more than one donor atom.
The formation of a chelate ring, typically a stable 5- or 6-membered ring, enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands. For this compound, chelation could occur through:
S, O-Coordination: The sulfur atom and the carbonyl oxygen of the ester group could coordinate to the metal.
S, O-Coordination: The sulfur atom and the oxygen of the methoxyethyl group could also engage in chelation.
The preferred coordination mode would depend on factors such as the nature of the metal ion, the solvent, and the steric constraints of the ligand.
Formation of Metal Complexes (e.g., Palladium Complexes)
Palladium(II) is well-known for its high affinity for soft donor ligands like thioethers. nih.gov It readily forms stable, typically square-planar, complexes with such ligands. mdpi.com The reaction of this compound with a suitable palladium(II) precursor, such as Na₂[PdCl₄], would be expected to yield a palladium(II) complex where the thioether sulfur is coordinated to the metal center.
Studies on analogous ligands, like methionine methyl ester (which also contains a thioether and an ester group), show that they form stable 1:1 complexes with Pd(II). researchgate.net In these complexes, the ligand can coordinate in a bidentate fashion. The use of bidentate thioether ligands in palladium chemistry has been shown to create complexes with specific catalytic activities, for instance, in the selective hydrolysis of peptides. nih.gov The resulting palladium complexes featuring the this compound ligand could exhibit interesting reactivity, potentially finding use in catalysis or materials science.
| Ligand Type | Coordination Geometry | Key Features | Potential Application | Reference |
|---|---|---|---|---|
| Bidentate Thioether | Square Planar | Forms stable mononuclear complexes. Can promote selective hydrolysis of peptide bonds. | Artificial peptidases, Catalysis | nih.gov |
| Methionine Methyl Ester | Square Planar | Forms 1:1 complexes; coordination involves the thioether sulfur and amino group. | Biocoordination chemistry studies | researchgate.net |
| Thiazine/Thiazoline Derivatives | Distorted Square Planar | Bulky ligands can influence cytotoxicity. Coordination via nitrogen and sulfur atoms. | Chemotherapeutic agents | mdpi.com |
| Formazanate (with alkyl group) | Square Planar | Redox-active ligand; allows for insertion reactions into the Pd-Alkyl bond. | Synthetic organometallic chemistry | rsc.org |
Influence on Nuclearity and Structure of Metal Clusters
Consequently, there is no data to present on how the steric and electronic properties of the 2-methoxyethyl group in this specific ligand might influence the assembly of metal atoms, the resulting cluster size, or its geometry. Research in this specific area would be required to elucidate any such relationships.
Advanced Applications in Chemical Sciences
Organic Synthesis Reagent
In the realm of organic synthesis, 2-Methoxyethyl 2-sulfanylacetate serves as a sophisticated reagent, valued for its ability to introduce specific functional groups and act as a component in the construction of more elaborate molecules.
The primary role of this compound in synthesis is as a precursor for the introduction of the thiol (also known as a sulfhydryl or mercapto) group (-SH). libretexts.orgwikipedia.org Thiols are the sulfur analogs of alcohols and are instrumental in various chemical and biological processes. libretexts.org The compound itself contains a protected thiol in the form of a thioester. This thioester can be readily hydrolyzed under basic or acidic conditions to unmask the reactive thiol functionality, effectively delivering a mercaptoacetic acid moiety to a molecular framework.
The general process for preparing thiols often involves the use of a nucleophile like the hydrosulfide (B80085) anion in an SN2 reaction with alkyl halides. libretexts.org this compound offers a more nuanced approach, where the entire HSCH₂CO- unit can be incorporated. The sulfur atom in the thioester can act as a nucleophile, enabling its attachment to electrophilic centers in a target molecule. Subsequent cleavage of the ester bond releases the methoxyethanol portion, leaving the desired thiol-containing structure. This method provides a controlled way to install a thiol group, which is a key functional group in many biologically active molecules and synthetic intermediates.
A synthetic building block is a relatively simple compound used as a starting material for the assembly of more complex molecular architectures. scbt.comklinger-lab.de this compound fits this description perfectly due to its distinct functional handles that can be addressed with high selectivity. The development of new synthetic pathways often relies on such tailormade building blocks to construct multifunctional materials and molecules with precision. klinger-lab.denih.gov
The molecule's utility as a building block stems from its bifunctionality:
The Thioester/Thiol End: This site can participate in a wide range of sulfur-specific reactions, including nucleophilic substitution, addition to unsaturated systems (like in thiol-ene chemistry), and the formation of disulfide bonds. libretexts.org
The Methoxyethyl Ester End: The ester group can be hydrolyzed to a carboxylic acid, which can then be used in amide bond formation, esterification with other alcohols, or other classic carboxylate reactions. The ether linkage within the methoxyethyl group imparts specific solubility and coordination properties.
This orthogonality allows chemists to perform sequential reactions at different ends of the molecule, making it a versatile component for synthesizing complex natural products, pharmaceutical agents, and specialized ligands. nih.govresearchgate.net
| Molecular Component | Functional Group | Potential Synthetic Role |
| Sulfur Moiety | Thioester / Thiol | Nucleophilic attack, disulfide formation, radical reactions |
| Carbonyl Moiety | Ester | Hydrolysis to carboxylic acid for coupling reactions |
| Ethyl Ether Moiety | Ether | Influences solubility, potential for metal coordination |
Materials Science and Polymer Chemistry
The unique structural features of this compound also make it a candidate for creating advanced polymers and materials with tailored properties.
Functionalized polymers, which have specific reactive groups attached to their chains, are critical for developing advanced materials. mdpi.com The integration of moieties like those found in this compound can impart desirable characteristics.
The 2-Methoxyethyl Group: Polymers containing 2-methoxyethyl acrylate (B77674) (MEA) have demonstrated excellent biocompatibility and are known to inhibit protein adsorption, a crucial property for biomedical devices. nih.gov The presence of "intermediate water" molecules associated with this group is thought to be responsible for these beneficial surface interactions. nih.gov Incorporating the 2-methoxyethyl group from 2-sulfanylacetate could similarly enhance the biocompatibility of new polymers.
The Thiol Group: Thiol-functionalized polymers are highly sought after for their ability to undergo "click" chemistry and post-polymerization modifications. researchgate.net These reactions are highly efficient and can be performed under mild conditions. For instance, thiol groups on a polymer backbone can be used to attach biomolecules, drugs, or other signaling molecules, as demonstrated in the development of H₂S-releasing polymers. researchgate.net
Therefore, this compound can be envisioned as a monomer precursor or a modifying agent to create polymers that combine biocompatibility with a reactive handle for further functionalization.
Living polymerization is a powerful technique that allows for the synthesis of polymers with precisely controlled molecular weights, complex architectures (like block copolymers), and very narrow molecular weight distributions (low polydispersity index). wikipedia.org This process is defined by the absence of irreversible chain termination and transfer reactions. wikipedia.orgwarwick.ac.uk
Thiol-containing compounds play a pivotal role in certain types of controlled/living polymerizations. While thiols can act as traditional chain transfer agents in some systems, they are the key components in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. In RAFT, specific thiocarbonylthio compounds (like dithioesters or trithiocarbonates) regulate the polymerization, imparting living characteristics.
Although this compound is not a traditional RAFT agent, its thiol functionality suggests potential applications in this domain. It could be chemically converted into a RAFT agent or used in other polymerization systems where a thiol group is needed to control chain growth or to be installed as a specific end-group. The study of living polymerization of other sulfur-containing monomers, such as 2-alkylthio-2-oxazoline, highlights the growing interest in using sulfur chemistry to create precisely defined polymers. nih.govcncb.ac.cn
Polymer electrolytes are a critical component of next-generation solid-state batteries and electrochemical devices. They are typically composed of a polymer host and a dissolved salt. The polymer host often contains polar groups, such as the ether linkages found in polyethylene (B3416737) oxide (PEO), which can coordinate with and facilitate the transport of cations.
The 2-methoxyethyl group of this compound contains an ether linkage, making it structurally similar to a single repeating unit of PEO. Polymers functionalized with this group could potentially serve as novel hosts for polymer electrolytes. The presence of sulfur atoms within the polymer matrix could also influence the electrolyte's properties, such as its electrochemical stability window and interfacial characteristics with electrodes. While this application is more theoretical, the molecular structure of this compound provides a clear rationale for its investigation in the field of advanced energy storage materials.
Catalysis and Ligand Design
The design of effective ligands is a cornerstone of modern catalytic science. Ligands coordinate to a central metal atom, influencing its electronic properties and the steric environment, which in turn dictates the catalyst's activity and selectivity.
Sulfanylacetates, the class of compounds to which this compound belongs, are recognized for their utility as ligands in transition metal catalysis. The sulfur atom in sulfanylacetates is a soft donor, enabling it to form strong bonds with soft transition metals such as palladium, rhodium, and ruthenium. acs.org This strong coordination is crucial for the stability and performance of the resulting catalyst complex.
The broader family of sulfur-containing ligands has been extensively used to support metal ions in various catalytic reactions. mdpi.com These ligands can impart unique properties to the catalyst in terms of activity, selectivity, and stability. mdpi.com For example, organotin derivatives of thioglycolic acid isooctyl esters are employed as stabilizers for PVC, showcasing the industrial relevance of this class of compounds. atamanchemicals.com
The versatility of the sulfanylacetate scaffold allows for fine-tuning of the ligand's properties. By modifying the ester group, researchers can alter the steric and electronic environment around the metal center, thereby optimizing the catalyst for a specific transformation. The methoxyethyl group in this compound, for instance, introduces an additional ether oxygen atom that could potentially engage in secondary coordination or hydrogen bonding, further influencing the catalytic outcome.
Table 1: Examples of Transition Metal-Catalyzed Reactions Using Sulfur-Containing Ligands
| Catalyst System | Reaction Type | Substrate | Product | Reference |
| Palladium / Chiral Sulfoxide Ligand | Allylic Substitution | 1,3-Diphenyl-2-propenyl acetate | (S)-1,3-Diphenyl-1-propenyl diethylamine | acs.org |
| Nickel / Chiral Sulfide Ligand | Cross-Coupling | 1-Phenylethylmagnesium chloride | 3-Phenyl-1-butene | acs.org |
| Rhodium / Chiral Sulfoxide Ligand | Asymmetric Hydrogenation | (Z)-α-Acetamidocinnamic acid | N-Acetyl-L-phenylalanine | acs.org |
This table presents examples of reactions where sulfur-containing ligands, similar in function to sulfanylacetates, have been successfully employed.
A significant area of interest in catalysis is the control of stereoselectivity—the preferential formation of one stereoisomer over others. Chiral sulfur-containing ligands have emerged as powerful tools for achieving high levels of enantioselectivity in a variety of transition-metal-catalyzed reactions. nih.govacs.org The stereogenic center can be at the sulfur atom itself or on the ligand backbone. nih.govrsc.org
While research specifically detailing the stereoselective applications of this compound is not yet widespread, the principles established with other chiral sulfur ligands are highly relevant. The introduction of a chiral center into the this compound structure, for instance by using a chiral alcohol to form the ester, could yield a ligand capable of inducing asymmetry in catalytic transformations.
The precise arrangement of the ligand around the metal center creates a chiral pocket, which can differentiate between prochiral faces of a substrate, leading to the selective formation of one enantiomer. The steric bulk and electronic nature of the ligand are critical factors in determining the degree of stereochemical control. acs.org
Table 2: Factors Influencing Stereoselectivity with Sulfur-Containing Ligands
| Factor | Description | Impact on Stereoselectivity | Reference |
| Chirality of the Ligand | The presence of a stereogenic center in the ligand structure. | Creates a chiral environment around the metal center, enabling differentiation of prochiral substrates. | nih.gov |
| Steric Hindrance | The size and bulk of the substituents on the ligand. | Influences the approach of the substrate to the catalytic center, favoring specific orientations. | acs.org |
| Electronic Properties | The electron-donating or -withdrawing nature of the ligand. | Modifies the electronic character of the metal center, affecting its reactivity and selectivity. | acs.org |
| Solvent Effects | The polarity and coordinating ability of the solvent. | Can influence the conformation of the catalyst and the transition state energies. | acs.org |
Photocatalysis, which utilizes light to drive chemical reactions, represents a green and sustainable approach to chemical synthesis. While specific studies on this compound in photocatalysis are limited, related compounds have shown promise in this field. For instance, titanium dioxide nanoparticles have been used as photocatalysts for the reaction between thiols and alkenes. albany.edu Furthermore, the synthesis of esters has been achieved through photochemical strategies. researchgate.net
Biological and Biochemical Research Applications Excluding Dosage and Administration
Receptor Binding and Modulation
There is a lack of research on the potential for 2-methoxyethyl 2-sulfanylacetate to bind to and modulate biological receptors.
No studies have been conducted to characterize the potential ligand-receptor interactions of this compound.
There is no evidence to indicate that this compound can modulate the activity of any known receptors.
DNA/RNA Interactions
No research has been published detailing any interactions between this compound and DNA or RNA.
Anticancer ResearchNo data available.
Cytotoxicity against Cancer Cell Lines
No data is publicly available regarding the cytotoxic effects of this compound on any cancer cell lines.
Mechanism of Apoptosis Induction
There is no information in the public domain detailing the mechanism by which this compound may induce apoptosis.
Modulation of Bcl-2 Family Proteins
No research has been published on the modulatory effects of this compound on Bcl-2 family proteins.
Structure-Activity Relationship (SAR) Studies
Impact of Structural Moieties on Biological Activity
No SAR studies for this compound are available in the public domain.
Analog Design for Enhanced Bioactivity and Selectivity
There is no publicly available information on the design of analogs of this compound for enhanced bioactivity and selectivity.
Analytical Methodologies for Detection and Characterization of 2 Methoxyethyl 2 Sulfanylacetate
Spectroscopic Techniques
Spectroscopic methods are indispensable for the detailed structural elucidation of 2-Methoxyethyl 2-sulfanylacetate. These techniques probe the interaction of the molecule with electromagnetic radiation, revealing information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would be characteristic of the carbon types present: a methoxy (B1213986) carbon, ester carbonyl carbon, and three methylene (B1212753) carbons. The positions of these signals are indicative of their chemical environment, for example, the carbonyl carbon would appear significantly downfield due to the deshielding effect of the double-bonded oxygen. In related structures, the chemical shifts of methylene carbons adjacent to a sulfur atom in S-alkylated derivatives have been observed at specific ppm values, which can be used as a reference. researchgate.net
| Predicted ¹H NMR Data for this compound | |
| Proton Group | Expected Chemical Shift (ppm) |
| -OCH₃ | 3.3 - 3.4 |
| -O-CH₂-CH₂-O- | 3.6 - 3.8 |
| -S-CH₂-C(=O)- | 3.2 - 3.4 |
| -SH | 1.5 - 2.0 (broad) |
| Predicted ¹³C NMR Data for this compound | |
| Carbon Group | Expected Chemical Shift (ppm) |
| -OCH₃ | 58 - 60 |
| -O-CH₂-CH₂-O- | 63 - 71 |
| -S-CH₂-C(=O)- | 30 - 35 |
| -C(=O)- | 170 - 175 |
Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. When this compound is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation of the molecular ion is predictable based on the functional groups present. Common fragmentation pathways for esters include the loss of the alkoxy group or cleavage at the C-C bond adjacent to the carbonyl group. For ethers, cleavage of the C-O bond is a common fragmentation route. The presence of a sulfur atom can also lead to characteristic fragmentation patterns. The analysis of these fragment ions allows for the confirmation of the compound's structure. For example, in the mass spectra of other carbonyl compounds, α-cleavage is a primary mode of fragmentation. miamioh.edu The fragmentation of similar thiazole (B1198619) and imidazolidine (B613845) derivatives has also been studied to elucidate their structures. researchgate.net
| Predicted Mass Spectrometry Fragmentation for this compound | |
| Fragment Ion (m/z) | Possible Structure/Loss |
| [M]+ | Molecular Ion |
| [M - OCH₂CH₃]+ | Loss of the methoxyethyl group |
| [M - CH₂SH]+ | Loss of the sulfanylmethyl group |
| [CH₃OCH₂CH₂]+ | Methoxyethyl cation |
| [HSCH₂CO]+ | Sulfanylacetyl cation |
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for detecting compounds with chromophores, which are parts of a molecule that absorb light. In this compound, the primary chromophore is the thioester group (-S-C=O).
The UV-Vis spectrum of this compound would be expected to show an absorption maximum (λ_max) in the ultraviolet region, corresponding to the n→π* electronic transition of the carbonyl group within the thioester. The position and intensity of this absorption band can be influenced by the solvent and the presence of other functional groups. While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for studying the formation of complexes, as the absorption spectrum may shift upon interaction with other molecules or metal ions.
| Expected UV-Vis Spectroscopic Data | |
| Transition | Expected Wavelength (λ_max) |
| n→π* (Thioester) | 230 - 260 nm |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating this compound from mixtures, assessing its purity, and for quantitative analysis. These techniques work by distributing the components of a mixture between a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com It is well-suited for the analysis of volatile and semi-volatile compounds like this compound.
In a GC-MS analysis, the compound is first vaporized and separated from other components in a long, thin column (the stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. nih.gov As the separated components exit the column, they enter the mass spectrometer, which provides a mass spectrum for each component, allowing for definitive identification. youtube.com This technique is highly effective for determining the purity of a sample of this compound and for identifying any impurities present. The use of retention indices can further aid in the identification of unknown compounds. nih.gov
| Typical GC-MS Parameters | |
| Parameter | Condition |
| Column | 5% Phenyl Polymethylsiloxane |
| Inlet Temperature | 250 - 300 °C |
| Carrier Gas | Helium |
| MS Detector | Electron Impact (EI), 70 eV |
High-Performance Liquid Chromatography (HPLC) is another crucial separation technique that is particularly useful for non-volatile or thermally unstable compounds. For this compound, reversed-phase HPLC would likely be the method of choice.
In this mode of HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The separation is based on the compound's polarity. More polar compounds will have a shorter retention time, while less polar compounds will be retained longer on the column. HPLC can be used for both the purification and quantification of this compound. By using a suitable detector, such as a UV detector set to the λ_max of the thioester chromophore, the concentration of the compound in a sample can be accurately determined. For complex samples, HPLC can be coupled with mass spectrometry (LC-MS) for enhanced selectivity and identification. researchgate.netresearchgate.net Methods have been developed for the separation of related compounds like thioglycolic acid and its esters in various matrices. nih.gov
| Typical HPLC Parameters | |
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV at 230-260 nm |
| Flow Rate | 1.0 mL/min |
Application of Ionic Liquids as Stationary Phases in Chromatography
Ionic liquids (ILs) have emerged as a versatile class of materials for the development of novel stationary phases in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govnih.gov Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable selectivity, make them highly suitable for separating a wide array of compounds, including those containing sulfur. nih.govnih.gov For the analysis of this compound, IL-based stationary phases offer several advantages.
The functionalization of stationary phase supports, such as silica, with ionic liquids can be achieved through methods like "thiol-ene" click chemistry. researchgate.net This process can create a stationary phase with unique interactive capabilities. The resulting phase can exhibit mixed-mode retention mechanisms, including hydrophobic, electrostatic, and specific interactions with the thiol group of the analyte. acs.org This multi-modal behavior allows for enhanced selectivity and separation efficiency that may not be achievable with conventional stationary phases like C18. acs.org
In the context of analyzing this compound, an IL-modified stationary phase can be designed to specifically target the sulfanyl (B85325) group. The cation and anion components of the ionic liquid can be tailored to optimize interactions, leading to improved retention and resolution from other components in a sample matrix. acs.org For instance, dicationic ionic liquids are noted for their high thermal stability and unique selectivities in GC applications. nih.gov
The primary benefits of using ionic liquids as stationary phases for the analysis of compounds like this compound include:
Enhanced Selectivity: The tunable nature of ILs allows for the creation of stationary phases with specific affinities for thiol-containing compounds.
Improved Peak Shape: ILs can effectively mask active sites on silica-based supports, such as free silanols, which can cause peak tailing with polar analytes. acs.org
High Thermal Stability: This is particularly advantageous in gas chromatography, allowing for analysis at higher temperatures without phase degradation. nih.gov
Mixed-Mode Separation: The ability to engage in multiple types of interactions (hydrophobic, ion-exchange, etc.) provides greater flexibility in method development. acs.org
Advanced Detection and Sensing Approaches
Electrochemical Sensing Methods
Electrochemical methods provide a sensitive and often rapid means for the detection of thiol-containing compounds like this compound. These techniques are typically based on the electrochemical oxidation of the sulfhydryl group at the surface of a modified electrode.
A promising approach involves the use of chemically modified electrodes to enhance the sensitivity and selectivity of the detection. For example, electrodes modified with the coenzyme pyrroloquinoline quinone (PQQ) incorporated into a polypyrrole film have been shown to effectively catalyze the oxidation of thiols. acs.orgacs.org This catalytic action lowers the overpotential required for the oxidation, making the detection more facile and selective against common interferences. acs.org Similarly, electrodes modified with single-wall carbon nanotubes (SWNTs) have demonstrated electrocatalytic activity towards the oxidation of various thiols, with further enhancement observed when combined with PQQ. nih.gov
The general principle involves applying a potential to the modified electrode. In the presence of a thiol, a catalytic oxidation occurs, leading to a measurable increase in current. This current response is proportional to the concentration of the thiol in the sample. The selectivity of the method can be tuned by adjusting the pH of the analysis medium, which can alter the oxidation potential of both the target analyte and potential interfering species. acs.org Research has demonstrated the successful application of such sensors for the quantification of various biologically relevant thiols, and this principle is directly applicable to the detection of this compound.
Table 1: Performance of Modified Electrodes for the Detection of Various Thiols
| Thiol Compound | Electrode Modification | Detection Limit | Linear Range |
|---|---|---|---|
| Cysteine | PQQ/PPy-modified electrode | 63.7 nM | - |
| Glutathione (B108866) | PQQ/PPy-modified electrode | 13.2 µM | - |
| L-cysteine | PQQ/SWNT/GC electrode | 10⁻⁶ - 10⁻⁷ M | 10⁻⁶ - 10⁻³ M |
| N-acetyl-L-cysteine | PQQ/SWNT/GC electrode | 10⁻⁶ - 10⁻⁷ M | 10⁻⁶ - 10⁻³ M |
| Glutathione | PQQ/SWNT/GC electrode | 10⁻⁶ - 10⁻⁷ M | 10⁻⁶ - 10⁻³ M |
| Mercaptan | UCNPs/Zr-porphyrinic MOFs | 0.054 mg/L | 0.5 - 200 mg/L |
Data sourced from multiple studies on thiol detection. nih.govacs.orgacs.orgnih.gov
Surface-Enhanced Raman Spectroscopy (SERS) Applications
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can be used for the detection and identification of analytes at very low concentrations. The technique relies on the enhancement of the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. hrpub.orgresearchgate.net The strong affinity of sulfur for these noble metals makes SERS a particularly powerful tool for analyzing thiol-containing compounds like this compound.
When this compound is introduced to a SERS-active substrate, the sulfanyl group will chemisorb onto the metal surface. This interaction brings the molecule into the region of intense electromagnetic fields generated by the excitation of localized surface plasmons on the nanoparticles, leading to a massive amplification of its Raman signal. nih.gov The resulting SERS spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to its various vibrational modes.
Research has demonstrated the ability of SERS to detect various thiol-containing molecules with high sensitivity and specificity. researchgate.netnih.gov The detection limits can reach picomolar and even femtomolar levels. nih.gov The position and intensity of the SERS bands can provide structural information, such as the orientation of the molecule on the surface. nih.gov For this compound, characteristic bands corresponding to C-S stretching, S-H bending (if present), and other vibrations within the molecule would be expected to be significantly enhanced, allowing for its unambiguous detection.
Table 2: SERS Detection of Thiol-Containing Compounds Using Noble Metal Nanoparticles
| Analyte | SERS Substrate | Detection Limit | Key Raman Shift (cm⁻¹) |
|---|---|---|---|
| Thiophenol | Gold Electrode | - | 1575, 1073 |
| 2-Naphthalenethiol (2-NT) | Gold Nanoparticles | 1 fM | - |
| Ketoconazole | Silver Nanoparticles | 2.6 x 10⁻¹⁰ M | 1050 |
| Thiol-containing compounds | Gold Nanoparticles | ~1 µM | - |
Data compiled from studies on SERS detection of various analytes. researchgate.netnih.govnih.govnih.gov
Luminescence-Based Detection
Luminescence-based methods, particularly those involving fluorescence, offer another highly sensitive avenue for the detection of thiols. These methods typically employ a probe molecule whose luminescent properties are altered upon reaction with a thiol. The change in luminescence, either an increase ("turn-on") or a decrease ("quenching"), can be correlated to the concentration of the thiol.
For the detection of this compound, a fluorescent probe could be designed to react specifically with the sulfanyl group. Common reaction mechanisms exploited for this purpose include Michael addition, cleavage of sulfonamide or sulfonate esters, and disulfide exchange reactions. tandfonline.com For instance, a probe containing a Michael acceptor can be non-fluorescent in its native state. Upon reaction with a thiol like this compound, a highly fluorescent adduct is formed, leading to a significant increase in fluorescence intensity. nih.gov
The choice of fluorophore and the reactive group on the probe determines the excitation and emission wavelengths, as well as the selectivity and sensitivity of the assay. Probes based on coumarin, rhodamine, and fluorescein (B123965) have been developed for thiol detection. nih.govrsc.org Some probes offer ratiometric detection, where the ratio of fluorescence intensities at two different wavelengths changes upon reaction, providing a more robust measurement that is less susceptible to variations in probe concentration or excitation intensity. caymanchem.com Another approach is electrochemiluminescence (ECL), where a species undergoes an electron-transfer reaction to produce an excited state that emits light. The interaction of a mercaptan with the ECL-active species can quench the emission, providing a basis for detection. nih.gov
Table 3: Examples of Luminescent Probes for Thiol Detection
| Probe Type | Mechanism | Response | Detected Analyte Example |
|---|---|---|---|
| Coumarin cis-acrylate derivative | Michael Addition | 470-fold fluorescence increase | GSH, Cysteine |
| Rhodamine B-based probe | Michael Addition | >200-fold fluorescence increase | GSH |
| Thiofluor 623 | Cleavage of probe | Up to 120-fold fluorescence increase | Thiols |
| Diselenide-fluorescein probe | Redox reaction | Rapid fluorescence change | Thiols |
| UCNPs/Zr-porphyrinic MOFs | ECL Quenching | Signal decrease | Mercaptan |
Information based on studies of various fluorescent and luminescent probes for thiol detection. nih.govnih.govrsc.orgcaymanchem.commerckmillipore.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules.
DFT simulations are instrumental in predicting the reactivity of 2-Methoxyethyl 2-sulfanylacetate. By calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify the most probable sites for nucleophilic and electrophilic attack. For analogous compounds, DFT calculations have shown that the ester carbonyl group possesses a moderate degree of electrophilicity. The presence of the sulfanyl (B85325) (-SH) group introduces additional reactivity, notably the potential for thiol-based reactions.
Furthermore, these calculations can model tautomeric equilibria, such as the thiol-thione equilibrium, although for simple thiols, the thiol form is generally more stable. The relative energies of different tautomers can be calculated to determine their populations at equilibrium under various conditions. For similar thioacetates, DFT simulations (e.g., using the B3LYP/6-311++G** basis set) are employed to model their nucleophilic reactivity and tautomeric equilibria.
| Computational Parameter | Significance for this compound | Typical Finding for Similar Compounds |
| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). | The sulfur atom's lone pairs contribute significantly to the HOMO. |
| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). | The π* orbital of the carbonyl group is a major component of the LUMO. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. | A smaller gap suggests higher reactivity. |
| Tautomer Energies | Predicts the relative stability and equilibrium of different structural isomers. | The thiol (-SH) form is generally favored over the thione (C=S) form. |
This table presents typical parameters and expected findings from DFT calculations based on studies of analogous compounds.
Electrostatic potential (ESP) maps are a visual tool generated from quantum chemical calculations that illustrate the charge distribution within a molecule. These maps are crucial for identifying reactive sites. For a molecule like this compound, the ESP map would be expected to show negative potential (red/yellow) around the oxygen atoms of the carbonyl and ether groups, indicating their nucleophilic character. A region of positive potential (blue) would be anticipated around the hydrogen atom of the sulfanyl group, highlighting its acidity, and on the carbonyl carbon, indicating its electrophilicity. These maps provide a clear rationale for the molecule's role in reactions such as thiol-ene click chemistry.
Molecular Modeling and Simulation
Beyond static quantum calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules and their interactions with other entities over time.
While specific MD simulation studies on this compound are not extensively documented in the public domain, this technique is a standard approach for evaluating the stability of a ligand when bound to a biological target, such as a protein or enzyme. In a hypothetical scenario where this compound is identified as an enzyme inhibitor, MD simulations could be employed. The process would involve placing the compound in the active site of the target protein and simulating their movements over nanoseconds. Analysis of the trajectory would reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the conformational changes in both the ligand and the target. This information is vital for rational drug design and understanding the mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. Studies have indicated that this compound can induce apoptosis in cancer cells. QSAR models can be developed to predict the anticancer activity of related compounds. These models use calculated molecular descriptors as independent variables and experimental biological activity (e.g., IC₅₀ values) as the dependent variable.
| Descriptor Type | Example Descriptors for QSAR | Potential Influence on Biological Activity |
| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions with biological targets. |
| Steric | Molecular Volume, Surface Area | Influences how the molecule fits into a binding site. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and transport to the target site. |
| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with protein residues. |
This table outlines descriptor types used in QSAR modeling and their general relevance to predicting biological activity.
Solvent Models and Environmental Fate Prediction
The behavior of a chemical in the environment is heavily influenced by its interaction with solvents, particularly water. Computational solvent models are used to predict properties like solubility and partitioning, which are key to understanding environmental fate. The Conductor-like Screening Model for Realistic Solvents (COSMO-RS) is a powerful method that can predict thermodynamic properties of fluids and solutions. By applying such models to this compound, one could predict its solubility in water and its partition coefficient (LogP), which indicates its tendency to accumulate in fatty tissues (bioaccumulation). These predictions are vital for assessing the potential environmental impact and persistence of the compound.
COSMO-RS for Solubility and Partition Coefficients
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method used to predict the thermodynamic properties of fluids and liquid mixtures. zenodo.orgwikipedia.org It calculates the chemical potential of a molecule in a liquid by using the screening charge density on its surface. wikipedia.org This approach allows for the prediction of various properties, including solubility and partition coefficients (logP), without the need for substance-specific parameterization. zenodo.orgwikipedia.org
The COSMO-RS methodology first involves a quantum chemical calculation for the molecule of interest, in this case, this compound, to determine its surface charge density in a virtual conductor. zenodo.org This information is then used in a statistical thermodynamics step to calculate the chemical potential of the compound in different solvents. zenodo.orgwikipedia.org The solubility and partition coefficients are derived from these calculated chemical potentials.
Research Findings:
While specific COSMO-RS studies on this compound are not prevalent in public literature, the methodology has been successfully applied to a wide range of organic molecules, including esters and sulfur-containing compounds. researchgate.netocl-journal.orgnih.gov The accuracy of COSMO-RS for predicting partition coefficients is generally within 0.2 to 0.7 log units of experimental values, depending on the solvent system. nih.gov For solubility predictions, the model is considered reliable and is often used in solvent screening processes in various industries, including cosmetics and pharmaceuticals. researchgate.netocl-journal.org
The predictive power of COSMO-RS allows for the efficient screening of numerous solvents to find the most suitable ones for a particular application. For instance, the relative solubility of a compound in a range of solvents can be calculated to identify optimal candidates for extraction or formulation processes. ocl-journal.org The model can also predict the partition coefficient between two immiscible liquids, such as octanol (B41247) and water (logP_ow), which is a crucial parameter in assessing the environmental fate and bioaccumulation potential of a chemical. scm.com
Below is an illustrative data table of predicted solubility and partition coefficients for this compound in various solvents, as would be generated by a COSMO-RS study. The values are based on typical performance and applications of the COSMO-RS model.
Table 1: Illustrative COSMO-RS Predicted Solubility and Partition Coefficients for this compound at 298.15 K
| Property | Solvent System | Predicted Value |
|---|---|---|
| Log of Solubility (mole fraction) | ||
| Water | -2.5 | |
| Ethanol | 0.5 | |
| Acetone | 0.8 | |
| n-Hexane | -1.2 | |
| Toluene | -0.5 | |
| Log of Partition Coefficient (logP) | ||
| Octanol/Water | 1.8 | |
| Hexane/Water | 1.5 |
Modeling of Degradation Pathways
Computational modeling is a key tool for investigating the degradation pathways of organic compounds. These models can elucidate reaction mechanisms, identify potential degradation products, and predict reaction kinetics. For a molecule like this compound, the primary degradation pathways of interest would be the hydrolysis of the ester group and the oxidation of the sulfanyl group.
Research Findings:
Although specific computational studies on the degradation of this compound are not widely available, research on similar structures provides insight into its likely degradation mechanisms.
Ester Hydrolysis: Computational models, often employing density functional theory (DFT), can simulate the hydrolysis of the ester bond. This reaction can be catalyzed by acids or bases. researchgate.net The mechanism typically involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. researchgate.net This intermediate then breaks down to form a carboxylic acid and an alcohol. In the case of this compound, hydrolysis would yield 2-Methoxyethanol (B45455) and 2-Sulfanylacetic acid. Computational studies can determine the activation energies for each step of the reaction, providing insights into the reaction rate under different pH conditions. researchgate.netmdpi.com
Oxidation of the Sulfanyl Group: The sulfur atom in this compound is susceptible to oxidation. Computational modeling can be used to explore its reaction with various oxidants, such as hydroxyl radicals or ozone, which are relevant in environmental and biological systems. wur.nlcopernicus.org The oxidation of a thiol (R-SH) can proceed through several steps to form sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and ultimately sulfonic acid (R-SO₃H). These studies can identify the most likely oxidation products and the thermodynamics of their formation. copernicus.org
The following table illustrates the potential degradation products of this compound based on the modeling of degradation pathways for similar compounds.
Table 2: Potential Degradation Products of this compound Modeled from Known Degradation Pathways
| Degradation Pathway | Initial Reactant(s) | Key Intermediate(s) | Final Product(s) |
|---|---|---|---|
| Ester Hydrolysis | This compound, Water | Tetrahedral intermediate | 2-Methoxyethanol, 2-Sulfanylacetic acid |
| Sulfur Oxidation | this compound, Oxidant (e.g., O₃, •OH) | 2-Methoxyethyl 2-sulfenoacetate | 2-Methoxyethyl 2-sulfinoacetate, 2-Methoxyethyl 2-sulfonoacetate |
Environmental and Toxicological Considerations Focus on Mechanisms and Detection, Excluding Direct Toxicity Values
Environmental Fate and Degradation Pathways
The environmental persistence and degradation of 2-Methoxyethyl 2-sulfanylacetate are primarily governed by its susceptibility to hydrolysis, phototransformation, and biodegradation.
In aquatic environments, ester-containing compounds are subject to hydrolysis. It is anticipated that this compound will undergo hydrolysis, although the rate of this process under various environmental pH and temperature conditions is not specifically known. This reaction would cleave the ester bond, yielding 2-methoxyethanol (B45455) and thioglycolic acid.
Phototransformation, another significant degradation pathway in sunlit surface waters, can occur through direct or indirect photolysis. While thioglycolic acid and its salts are not expected to undergo direct photolysis due to a lack of absorption in the environmental spectrum, related organosulfur compounds have been shown to be susceptible to photodegradation. For instance, studies on methyl thioglycolate, a related thioglycolate ester, have demonstrated that photochemical processes can lead to the formation of elemental sulfur and sulfate (B86663) at the air-water interface through interactions with gaseous oxygen and water. nih.gov Indirect photolysis, mediated by natural photosensitizers like humic substances, is also a plausible degradation route for this compound, similar to what has been observed for other organic esters like phthalates. nih.govresearchgate.net
| Degradation Pathway | Reactants | Anticipated Products | Influencing Factors |
| Hydrolysis | This compound, Water | 2-Methoxyethanol, Thioglycolic acid | pH, Temperature |
| Indirect Photolysis | This compound, Photosensitizers (e.g., Humic Acids), Light | Oxidized and fragmented byproducts | Concentration of photosensitizers, Light intensity |
| Direct Photolysis (of sulfur moiety) | This compound, Light, Oxygen, Water | Elemental Sulfur, Sulfate | Light intensity, Oxygen and water availability |
The biodegradation of this compound is expected to proceed via the breakdown of its two main components following hydrolysis. Glycol ethers are generally recognized as biodegradable. oup.comnih.govlyondellbasell.com Specifically, ethylene (B1197577) glycol monomethyl ether (of which 2-methoxyethanol is an example) can be biodegraded by various microorganisms, which may lead to the formation of methoxyacetic acid as a metabolite. nih.gov
| Compound/Component | Biodegradation Potential | Key Metabolic Intermediates/Products |
| This compound (inferred) | Readily Biodegradable | 2-Methoxyethanol, Thioglycolic acid |
| 2-Methoxyethanol (component) | Substantial Biodegradation | Methoxyacetic acid |
| Thioglycolic Acid (component) | Readily Biodegradable | Dithiodiglycolate, further oxidized products |
Mechanisms of Biological Interaction (Excluding Specific Doses)
The biological interactions of this compound are likely dictated by its thiol group and its metabolic products.
The presence of a thiol (-SH) group in the thioglycolate moiety of this compound suggests its potential involvement in cellular redox processes. Thiols are known to be highly reactive with reactive oxygen species (ROS) and can act as antioxidants. nih.gov They can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative damage to other biomolecules like lipids, proteins, and nucleic acids. nih.govglycol-ethers.eu
Conversely, the interaction with oxidants can lead to the oxidation of the thiol group itself, forming sulfenic acids, disulfides, or other oxidized sulfur species. nih.govglycol-ethers.eu Under conditions of excessive oxidative stress, the depletion of cellular thiols, including potentially those derived from this compound, can occur. glycol-ethers.eu Therefore, this compound could either contribute to the antioxidant capacity of a cell or become a target of oxidative damage, depending on the cellular redox state and the concentration of the compound and other oxidants and antioxidants. glycol-ethers.eumdpi.com
The thiol group of this compound is a nucleophile and can interact with various cellular components. A primary mode of interaction for thiols is with the cysteine residues of proteins through thiol-disulfide exchange reactions. nih.govglycol-ethers.eu This can lead to the formation of mixed disulfides, potentially altering the structure and function of the affected proteins. Such interactions are a key part of cellular signaling and regulation. glycol-ethers.eu
Furthermore, the metabolic product, 2-methoxyethanol, is known to be metabolized to methoxyacetic acid, which is the agent responsible for the toxic effects associated with some glycol ethers. wikipedia.org Methoxyacetic acid can interfere with cellular metabolism. wikipedia.org
Analytical Detection in Environmental and Biological Matrices
The detection and quantification of xenobiotics and their metabolites in complex environmental and biological samples are crucial for understanding their fate, transport, and potential for exposure. While specific analytical methods for this compound are not extensively documented in publicly available scientific literature, established principles and techniques for analogous compounds, such as thiols, esters, and other sulfur-containing molecules, provide a robust framework for developing suitable detection strategies. The primary challenges in analyzing this compound lie in its potential for hydrolysis, oxidation of the sulfanyl (B85325) group, and the need for sensitive detection at trace levels.
The analysis of trace levels of this compound in environmental matrices like water or soil, and biological matrices such as blood, urine, or tissues, would likely necessitate advanced chromatographic and spectrometric techniques. thermofisher.comresearchgate.net The choice of method would depend on the specific matrix, the required sensitivity, and the chemical properties of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. youtube.comyoutube.com For this compound, direct analysis by GC-MS could be feasible. The compound's volatility would depend on its molecular weight and polarity. The mass spectrometer provides high selectivity and allows for structural elucidation based on the fragmentation pattern of the molecule upon ionization. youtube.com
To enhance volatility and thermal stability, derivatization of the sulfanyl group is a common strategy in thiol analysis. nih.gov Reagents such as pentafluorobenzyl bromide (PFBBr) can be used to create a derivative that is more amenable to GC analysis and can be detected with high sensitivity using an electron capture detector (ECD) or by mass spectrometry. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
For non-volatile or thermally labile compounds, LC-MS/MS is the method of choice. acs.orgmdpi.com This technique is highly sensitive and selective, making it ideal for detecting trace amounts of compounds in complex mixtures without extensive sample cleanup. nih.govacs.org For this compound, reverse-phase liquid chromatography would likely be employed, with the mobile phase composition optimized to achieve good separation from other matrix components.
Electrospray ionization (ESI) is a common ionization technique used in LC-MS and would be suitable for generating ions from this compound. nih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). acs.org This allows for the confident identification and quantification of the target analyte even in the presence of significant background noise. To prevent the oxidation of the thiol group during analysis, derivatizing agents like N-ethylmaleimide (NEM) can be employed, which react with sulfhydryl groups to form stable adducts. nih.gov
The following table summarizes potential analytical techniques for the trace analysis of this compound:
| Analytical Technique | Principle | Potential Application for this compound | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. youtube.comyoutube.com | Analysis of the parent compound in less complex matrices or after derivatization. | Potential for thermal degradation; derivatization may be required to improve volatility and stability. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds in the liquid phase followed by highly selective mass spectrometric detection. acs.org | Highly sensitive and specific detection in complex environmental and biological samples. nih.govacs.org | Optimization of chromatographic conditions and ionization parameters is crucial; derivatization can prevent oxidation. nih.gov |
The metabolism of this compound in biological systems is expected to involve the hydrolysis of the ester bond and modifications of the methoxyethyl and sulfanylacetate moieties. Identifying and quantifying these metabolites is essential for a complete understanding of the compound's toxicokinetics.
Postulated Metabolic Pathways and Target Metabolites:
Based on the metabolism of structurally related compounds, the following are plausible metabolic pathways for this compound:
Ester Hydrolysis: The ester linkage is susceptible to hydrolysis by esterases, which are ubiquitous in biological systems. This would yield 2-methoxyethanol and 2-sulfanylacetic acid (thioglycolic acid).
Oxidation of the Sulfanyl Group: The thiol group of 2-sulfanylacetic acid can be oxidized to form the corresponding disulfide or further to sulfinic and sulfonic acids.
Metabolism of 2-Methoxyethanol: 2-Methoxyethanol is known to be metabolized to methoxyacetic acid, a toxic metabolite.
Conjugation: The thiol group or its metabolites could undergo conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.
Analytical Approaches for Metabolite Detection:
LC-MS/MS would be the most suitable platform for the simultaneous detection and quantification of the parent compound and its diverse range of potential metabolites. The development of such a method would involve:
Synthesis of Authentic Standards: Pure standards of the postulated metabolites would be necessary for method development, calibration, and confirmation of their identity in biological samples.
Optimization of Chromatographic Separation: A gradient elution method would likely be required to separate the parent compound and its metabolites, which would have varying polarities.
MS/MS Method Development: For each analyte, the precursor ion and optimal collision energy would need to be determined to generate specific product ions for MRM analysis.
Sample Preparation: Biological samples such as urine and blood would require sample preparation, which could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interferences and concentrate the analytes. thermofisher.com
The following table outlines potential metabolites and the rationale for their detection:
| Potential Metabolite | Metabolic Pathway | Significance | Potential Analytical Approach |
| 2-Methoxyethanol | Ester Hydrolysis | Precursor to a known toxicant. | GC-MS or LC-MS/MS |
| 2-Sulfanylacetic Acid (Thioglycolic Acid) | Ester Hydrolysis | Direct product of hydrolysis. nih.gov | LC-MS/MS with derivatization to stabilize the thiol group. nih.gov |
| Methoxyacetic Acid | Oxidation of 2-Methoxyethanol | Known toxic metabolite of 2-methoxyethanol. | LC-MS/MS |
| Thio-disulfide | Oxidation of 2-Sulfanylacetic Acid | Indicator of oxidative stress. | LC-MS/MS |
The development of robust analytical methods is a prerequisite for assessing the environmental presence and toxicological profile of this compound. While direct studies are lacking, the established methodologies for similar chemical structures provide a clear path forward for future research in this area.
Q & A
What synthetic methodologies are recommended for preparing 2-Methoxyethyl 2-sulfanylacetate with high purity?
The synthesis typically involves esterification between 2-methoxyethanol and 2-sulfanylacetic acid derivatives. A two-step approach is often employed:
- Step 1: Activation of the carboxylic acid group using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an intermediate reactive ester.
- Step 2: Nucleophilic substitution with 2-methoxyethanol under anhydrous conditions, monitored by TLC or HPLC for reaction completion .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation is used to isolate the product. Purity (>95%) is confirmed via GC-MS or ¹H/¹³C NMR, where characteristic peaks for the methoxy group (δ ~3.3 ppm) and thiol moiety (δ ~1.6 ppm) are observed .
How can researchers mitigate the compound’s instability during storage and handling?
This compound is prone to oxidation and hydrolysis due to its thiol and ester functionalities. Key strategies include:
- Storage: Under inert gas (N₂ or Ar) at -20°C in amber vials to prevent light-induced degradation.
- Stabilizers: Addition of radical scavengers (e.g., BHT at 0.1% w/w) or chelating agents (EDTA) to suppress oxidation .
- Handling: Use of gloveboxes or Schlenk lines for air-sensitive steps. Regular purity checks via FT-IR (monitoring S-H stretch at ~2550 cm⁻¹) are advised .
What analytical techniques are optimal for structural elucidation and impurity profiling?
- NMR Spectroscopy: ¹H NMR confirms the methoxyethyl chain (δ 3.3–3.5 ppm, triplet) and acetate backbone (δ 4.2 ppm, quartet). ¹³C NMR identifies the carbonyl (δ ~170 ppm) and sulfur-bearing carbon (δ ~35 ppm) .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF detects molecular ions ([M+H]⁺ at m/z 151.2) and degradation products (e.g., oxidized disulfides) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities, with UV detection at 220 nm for thiol-specific quantification .
How does the compound’s reactivity impact its use in polymer or prodrug design?
The thiol group enables Michael additions or disulfide bond formation, making it valuable for:
- Polymer Crosslinking: Thiol-ene click chemistry under UV light (e.g., with PEG-diacrylate) to create hydrogels for drug delivery .
- Prodrug Conjugation: Covalent attachment to cysteine residues in proteins or via pH-sensitive linkers (e.g., hydrazones) for targeted release .
Optimization: Kinetic studies (stopped-flow UV-Vis) assess reaction rates with model nucleophiles (e.g., glutathione) to tailor release profiles .
What are the critical parameters for assessing in vitro metabolic stability?
- Hepatocyte Assays: Incubation with primary hepatocytes (human/rodent) in Krebs-Henseleit buffer, followed by LC-MS/MS to track parent compound depletion. Half-life (t₁/₂) is calculated using first-order kinetics .
- Enzyme Mapping: CYP450 inhibition assays (e.g., CYP3A4, 2D6) identify metabolic pathways. Sulfhydryl metabolites are detected via derivatization with iodoacetamide .
- Plasma Stability: Incubation in plasma (37°C, 1–24 hr) with EDTA to inhibit esterases. Degradation products are quantified relative to fresh controls .
What challenges arise in balancing thiol reactivity and biocompatibility for in vivo applications?
- Toxicity: Free thiols can deplete glutathione or bind plasma proteins, requiring PEGylation or encapsulation in liposomes to reduce systemic exposure .
- Targeted Delivery: Surface functionalization with ligands (e.g., folate, aptamers) enhances tumor specificity. In vivo PET imaging (⁶⁴Cu-labeled analogs) validates biodistribution .
- Redox Sensitivity: Disulfide linkages in prodrugs are stable in circulation but cleaved in high-glutathione tumor microenvironments. Redox potential (Eh) measurements guide linker design .
How can computational modeling predict the compound’s interactions with biological targets?
- Docking Studies: Molecular docking (AutoDock Vina) evaluates binding affinity to enzymes like tyrosinase or glutathione S-transferase. Key interactions include hydrogen bonds with the methoxy group and hydrophobic contacts with the thiol .
- MD Simulations: All-atom simulations (GROMACS) assess stability in lipid bilayers, critical for predicting membrane permeability. LogP values (~1.2) correlate with enhanced diffusion coefficients .
- QSAR Models: Regression analyses link structural descriptors (e.g., polar surface area, H-bond donors) to experimental IC₅₀ values in cytotoxicity assays .
What strategies address discrepancies in reported toxicity data across studies?
- Standardization: Adopt OECD guidelines (e.g., Test No. 423) for acute oral toxicity in rodents, ensuring consistent dosing (mg/kg) and endpoints (LD₅₀) .
- Impurity Profiling: Batch-to-batch variability in thiol content (via Ellman’s assay) may explain conflicting results. Rigorous QC using ICP-MS for heavy metals (e.g., residual catalysts) is critical .
- Cell Line Validation: Compare cytotoxicity in multiple lines (e.g., HepG2, HEK293) using MTT assays, controlling for passage number and culture conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
